molecular formula C23H37N3O4S2 B12091558 N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

Cat. No.: B12091558
M. Wt: 483.7 g/mol
InChI Key: BIJKUUBZJLYMEZ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound with a molecular formula of C21H38N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group is typically introduced through a cyclohexylation reaction, while the methylsulfanyl group is added via a thiolation reaction. The nitrophenyl group is incorporated through a nitration reaction. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylcyclohexanamine
  • 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
  • Cyclohexanamine, N-cyclohexyl-

Uniqueness

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H37N3O4S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15)

InChI Key

BIJKUUBZJLYMEZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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